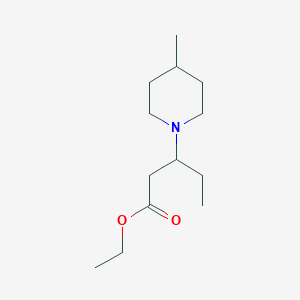
3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H5ClN4O. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives followed by amination and carbamoylation reactions. One common method starts with 2,3-dicyano-5-amino-6-chloropyrazine, which is then subjected to hydrolysis and subsequent reactions to introduce the carbamoyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and antiviral effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dicyano-5-amino-6-chloropyrazine: A precursor in the synthesis of 3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide.
3-chloropyrazine-2-carboxamide: Another pyrazine derivative with similar structural features.
N-alkyl-3-(alkylamino)pyrazine-2-carboxamides: Compounds with variations in the alkyl groups attached to the pyrazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H6ClN5O2 |
|---|---|
Peso molecular |
215.60 g/mol |
Nombre IUPAC |
3-amino-N-carbamoyl-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN5O2/c7-2-1-10-4(8)3(11-2)5(13)12-6(9)14/h1H,(H2,8,10)(H3,9,12,13,14) |
Clave InChI |
SSKYARZHZJWYAM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)N)C(=O)NC(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)


![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)







